Cas no 65156-94-7 (5-Chloro-1H-pyrrolo[3,2-b]pyridine)
5-Chloro-1H-pyrrolo[3,2-b]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro-4-azaindole
- 5-Chloro-1H-pyrrolo[3,2-b]pyridine
- 1H-Pyrrolo[3,2-beta]pyridine,5-chloro-
- 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE
- 1H-Pyrrolo[3,2-b]pyridine, 5-chloro-
- zlchem 923
- PubChem16928
- 5-Chloro-4- Azaindole
- HIN1489
- ZLD0387
- RFPQVCYUKAYKEG-UHFFFAOYSA-N
- 5-chloropyrrolo-[3,2-b]pyridine
- BCP26427
- BBL101232
- STL555028
- FCH858253
- VP11131
- PB26323
- TRA0047844
- RP01762
- 5-Chloro-1
- DS-12093
- DTXSID00495654
- 5-Chloro-1H-pyrrolo [3,2-b]pyridine
- 65156-94-7
- J-514892
- SY030375
- MFCD08062553
- J-517258
- AKOS005258070
- CS-W008284
- 5-Chloro-1H-pyrrolo[3,2-b]pyridine, AldrichCPR
- AM20061747
- SCHEMBL421423
- A8855
- 5-chloro-1H-pyrrolo[3,2-b]pyridine;5-Chloro-4-azaindole
- FT-0647229
- DB-029533
-
- MDL: MFCD08062553
- Inchi: 1S/C7H5ClN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H
- InChI Key: RFPQVCYUKAYKEG-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=CN2)N=1
Computed Properties
- Exact Mass: 152.01400
- Monoisotopic Mass: 152.0141259g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.7
- XLogP3: 2
Experimental Properties
- Density: 1.425
- Boiling Point: 304.9 °C at 760 mmHg
- Flash Point: 166.8 °C
- Refractive Index: 1.703
- PSA: 28.68000
- LogP: 2.21630
5-Chloro-1H-pyrrolo[3,2-b]pyridine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302,H318
- Warning Statement: P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:2-8 °C
5-Chloro-1H-pyrrolo[3,2-b]pyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Chloro-1H-pyrrolo[3,2-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YG697-5g |
5-Chloro-1H-pyrrolo[3,2-b]pyridine |
65156-94-7 | 97% | 5g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YG697-100mg |
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800.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YG697-250mg |
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65156-94-7 | 97% | 250mg |
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| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | TBW192-25g |
5-chloro-1h-pyrrolo[3,2-b]pyridine |
65156-94-7 | 97% | 25g |
$1340 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C896908-5g |
5-Chloro-1H-pyrrolo[3,2-b]pyridine |
65156-94-7 | 97% | 5g |
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| Matrix Scientific | 026287-500mg |
5-Chloro-1H-pyrrolo[3,2-b]pyridine |
65156-94-7 | 500mg |
$198.00 | 2023-09-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE000995-1G |
5-Chloro-1H-pyrrolo[3,2-b]pyridine |
65156-94-7 | 1g |
¥5578.63 | 2023-11-11 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YG697-50mg |
5-Chloro-1H-pyrrolo[3,2-b]pyridine |
65156-94-7 | 97% | 50mg |
62.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YG697-200mg |
5-Chloro-1H-pyrrolo[3,2-b]pyridine |
65156-94-7 | 97% | 200mg |
203.0CNY | 2021-08-05 |
5-Chloro-1H-pyrrolo[3,2-b]pyridine Suppliers
5-Chloro-1H-pyrrolo[3,2-b]pyridine Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 5-Chloro-1H-pyrrolo[3,2-b]pyridine
5-Chloro-1H-pyrrolo[3,2-b]pyridine: A Comprehensive Overview
5-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS No. 65156-94-7) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique bicyclic structure, exhibits a range of interesting properties that make it a valuable molecule for both academic research and industrial applications. In this article, we will delve into the structural features, synthesis methods, applications, and recent advancements associated with 5-Chloro-1H-pyrrolo[3,2-b]pyridine.
The molecular structure of 5-Chloro-1H-pyrrolo[3,2-b]pyridine consists of a pyrrole ring fused to a pyridine ring, with a chlorine atom substituted at the 5-position. This arrangement imparts the molecule with aromatic stability and unique electronic properties. The compound's bicyclic framework allows for various substitution patterns, making it a versatile building block in organic synthesis. Recent studies have highlighted its potential as a precursor for advanced materials, such as coordination polymers and metal-organic frameworks (MOFs), due to its ability to coordinate with metal ions effectively.
One of the most notable applications of 5-Chloro-1H-pyrrolo[3,2-b]pyridine is in drug discovery. Researchers have explored its role as a scaffold for developing bioactive molecules targeting various therapeutic areas. For instance, derivatives of this compound have shown promise in anticancer drug development due to their ability to inhibit specific enzymes or modulate cellular signaling pathways. A 2023 study published in *Nature Communications* demonstrated that certain analogs of 5-Chloro-1H-pyrrolo[3,2-b]pyridine exhibit selective cytotoxicity against cancer cells while sparing normal cells, suggesting their potential as novel chemotherapeutic agents.
In addition to its pharmaceutical applications, 5-Chloro-1H-pyrrolo[3,2-b]pyridine has found utility in the field of optoelectronics. Its conjugated π-system enables strong absorption in the visible region, making it a candidate for dye-sensitized solar cells (DSSCs). Recent advancements in synthetic methodologies have allowed for the fine-tuning of its electronic properties through strategic substitution patterns. For example, researchers at Stanford University reported that incorporating electron-withdrawing groups such as chlorine enhances the molecule's light-harvesting efficiency and charge transport properties.
The synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridine typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Traditional methods often employ cyclization reactions between appropriate starting materials followed by functionalization steps to introduce substituents like chlorine. However, recent innovations in catalytic chemistry have introduced more efficient routes. For instance, transition metal-catalyzed coupling reactions have emerged as powerful tools for constructing the core bicyclic structure with high regioselectivity.
From an environmental standpoint, understanding the degradation pathways and ecological impact of 5-Chloro-1H-pyrrolo[3,2-b]pyridine is crucial for its sustainable use. Studies conducted by environmental chemists at the University of California have shown that under aerobic conditions, the compound undergoes microbial degradation via oxidative cleavage mechanisms. These findings underscore the importance of adopting green chemistry principles during its synthesis and application to minimize environmental footprint.
In conclusion, 5-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS No. 65156-94-7) stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structural features and tunable properties continue to drive innovative research directions. As advancements in synthetic methodologies and material science unfold, this compound is poised to play an increasingly significant role in both academic exploration and industrial innovation.
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